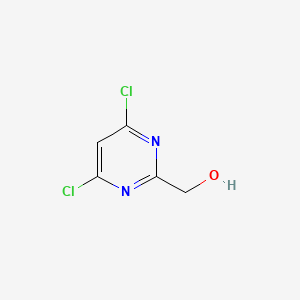
2-Fluoroephedrone Hydrochloride
Overview
Description
2-Fluoroephedrone Hydrochloride, also known as 2-Fluoromethcathinone Hydrochloride, is an analytical reference standard categorized as a cathinone. It has been detected in products sold as plant food. The molecular formula is C10 H12 F N O . Cl H and the molecular weight is 217.67 .
Molecular Structure Analysis
The molecular structure of 2-Fluoroephedrone Hydrochloride consists of a cathinone backbone with a fluorine atom attached to the phenyl ring . The InChI representation of the molecule isInChI=1S/C10H12FNO.ClH/c1-7 (12-2)10 (13)8-5-3-4-6-9 (8)11;/h3-7,12H,1-2H3;1H .
Scientific Research Applications
Molecular Structure and Conformation
2-Fluoroephedrine hydrochloride's related compound, 2-fluoroacetamide, has been analyzed to understand its molecular structure and conformation. Electron-diffraction and microwave spectroscopy studies reveal significant details about bond lengths and angles, essential for understanding the compound's chemical behavior and potential applications in various scientific fields (Samdal & Seip, 1979).
Synthesis and Structural Study
Research on 1-fluoro-2-hydrostibatrane, synthesized from antimony trifluoride, includes the study of molecular structures by X-ray diffraction and multinuclear magnetic resonance. Such studies contribute to the broader understanding of fluoro compounds, which can inform the research and application of 2-fluoroephedrine hydrochloride in similar contexts (Voronkov et al., 2006).
Nanoparticle Treatment and Applications
The treatment of TiO2 nanoparticles with fluoroalkylsilane, a compound related to fluoroephedrine, has been researched for creating hydrophobic surfaces. This kind of research can provide insights into the potential application of 2-fluoroephedrine hydrochloride in the development of self-cleaning coatings or other nanoparticle-based technologies (Pazokifard et al., 2012).
Antiviral Agent Development
Tilorone hydrochloride, with a structure somewhat similar to 2-fluoroephedrine hydrochloride, has been studied as an orally active antiviral agent. Understanding the properties and effectiveness of such compounds can provide a foundation for exploring the use of 2-fluoroephedrine hydrochloride in antiviral research (Krueger & Mayer, 1970).
Radioactive Tracer Development
The development of F-18 labeled peptides, using compounds related to fluoroephedrine, for use in PET scans is an important area of research. This radiolabeling process could potentially be applied to 2-fluoroephedrine hydrochloride for use in diagnostic imaging or other medical applications (Schirrmacher et al., 2006).
properties
IUPAC Name |
1-(2-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPJZZKUYWXXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1F)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroephedrone Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)

